5-Fluoro-2-phenylindoline
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Overview
Description
5-Fluoro-2-phenylindoline is an organic compound with the molecular formula C14H12FN. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenylindoline can be achieved through several methods. One common approach involves the use of nitroarenes as aryl nitrene precursors. In this method, a metal-free intramolecular benzylic sp3 C-H amination is employed using aryl nitro compounds. The reaction is facilitated by an organosilicon reagent, N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP), which serves as an efficient reductant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
5-Fluoro-2-phenylindoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Another fluorinated indole derivative with similar biological activities.
2-Phenylindoline: Lacks the fluorine atom but shares the indoline core structure.
5-Fluoro-3-phenylindole: A closely related compound with a different substitution pattern.
Uniqueness
5-Fluoro-2-phenylindoline is unique due to the presence of both the fluorine atom and the phenyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C14H12FN |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |
InChI Key |
XHHMRKDKEQLSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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